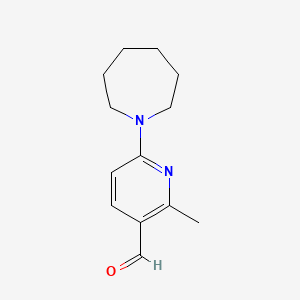![molecular formula C12H10N4O B15067849 1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15067849.png)
1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that combines the structural features of both pyridine and benzimidazole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one typically involves the chemical reduction of 1-(3-nitropyridin-2-yl)-1H-benzo[d]imidazole in an acidic medium
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the amino group or the benzimidazole ring.
科学的研究の応用
1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.
類似化合物との比較
Similar Compounds
- 1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazole
- 3-(2-Aminophenyl)-3H-imidazo[4,5-b]pyridine
Uniqueness
1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific combination of pyridine and benzimidazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H10N4O |
|---|---|
分子量 |
226.23 g/mol |
IUPAC名 |
3-(3-aminopyridin-2-yl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C12H10N4O/c13-8-4-3-7-14-11(8)16-10-6-2-1-5-9(10)15-12(16)17/h1-7H,13H2,(H,15,17) |
InChIキー |
RGSAZCPKCUBIEZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=O)N2C3=C(C=CC=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B15067766.png)


![6,8-Difluorospiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B15067784.png)







![2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol](/img/structure/B15067831.png)

![3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one](/img/structure/B15067848.png)
